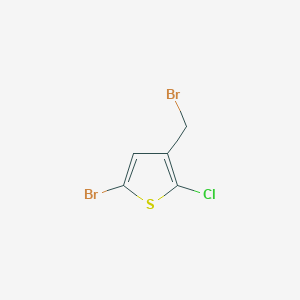

5-Bromo-3-(bromomethyl)-2-chlorothiophene

Description

BenchChem offers high-quality 5-Bromo-3-(bromomethyl)-2-chlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(bromomethyl)-2-chlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-(bromomethyl)-2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClS/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLERACBBNACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CBr)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717910 | |

| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185727-35-8 | |

| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185727-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Spectroscopic Data of 5-Bromo-3-(bromomethyl)-2-chlorothiophene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Novel Thiophene Derivative

In the realm of medicinal chemistry and materials science, halogenated thiophenes serve as pivotal structural motifs. Their unique electronic properties and synthetic versatility make them invaluable building blocks for a myriad of applications. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-3-(bromomethyl)-2-chlorothiophene . As of the latest literature review, comprehensive experimental spectroscopic data for this compound has not been published. This guide, therefore, adopts a predictive and pedagogical approach. By leveraging established principles of spectroscopic analysis and drawing upon empirical data from structurally analogous compounds, we will construct a robust, predicted spectroscopic profile for this molecule. This document is designed not merely to present data but to explain the underlying scientific rationale, thereby empowering researchers to confidently identify and characterize this and similar complex thiophene derivatives.

Our narrative is built on the core tenets of scientific integrity. Every prediction is grounded in verifiable data from related structures and fundamental theory. The methodologies described are self-validating, providing a clear framework for experimental replication and verification.

Molecular Structure and Predicted Spectroscopic Overview

The logical first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The substituents on the thiophene ring—a bromine atom at position 5, a chlorine atom at position 2, and a bromomethyl group at position 3—each exert distinct electronic and steric influences that will manifest uniquely in its spectra.

Caption: Molecular structure of 5-Bromo-3-(bromomethyl)-2-chlorothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, we anticipate distinct signals for the single aromatic proton and the methylene protons of the bromomethyl group.

Causality in Experimental Design for Thiophene NMR

When preparing to acquire an NMR spectrum for a novel halogenated thiophene, the choice of solvent and instrument parameters is critical.

-

Solvent Selection: Chloroform-d (CDCl₃) is the standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm. For compounds with potential reactivity, or for variable temperature studies, more inert solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) may be considered.

-

Field Strength: A high-field spectrometer (≥400 MHz for ¹H) is recommended. The increased spectral dispersion at higher fields is crucial for resolving potentially complex splitting patterns and accurately determining coupling constants, especially the small long-range couplings characteristic of thiophene rings.

-

¹³C NMR Considerations: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would be instrumental in definitively assigning the bromomethyl carbon.

Predictive ¹H NMR Spectroscopy

Our prediction is based on the additive effects of the substituents on the thiophene ring. We will analyze the known data for key structural fragments.

| Compound | H4 Chemical Shift (ppm) | H5 Chemical Shift (ppm) |

| 2-Chlorothiophene | ~6.98 (dd) | ~7.23 (dd) |

| 3-Bromothiophene | ~7.02 (dd) | ~7.25 (dd) |

| 5-Bromo-2-chlorothiophene | ~6.85 (s) | N/A |

The sole aromatic proton in our target molecule is at the C4 position. It is flanked by the C3-bromomethyl and C5-bromo substituents. The electron-withdrawing nature of the halogens and the bromomethyl group will deshield this proton, shifting it downfield. In 5-bromo-2-chlorothiophene, the C4 proton appears around 6.85 ppm. The addition of the electron-withdrawing bromomethyl group at C3 is expected to shift this proton further downfield.

The methylene protons of the bromomethyl group are adjacent to an sp²-hybridized carbon and a bromine atom, both of which are deshielding. We would expect this signal to appear in the range of 4.5 - 5.0 ppm.

Table 1: Predicted ¹H NMR Data for 5-Bromo-3-(bromomethyl)-2-chlorothiophene (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H4 | 7.0 - 7.2 | Singlet (s) | N/A | The single aromatic proton will be deshielded by adjacent halogens and the bromomethyl group. No adjacent protons to couple with. |

| -CH₂Br | 4.6 - 4.8 | Singlet (s) | N/A | Deshielded by the adjacent aromatic ring and the bromine atom. No adjacent protons to couple with. |

Predictive ¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the thiophene ring are highly sensitive to the electronic effects of the substituents.[1] Halogens exert a complex influence, with their electronegativity causing a downfield shift on the directly attached carbon (the alpha-effect), but their overall effect on other carbons can be shielding or deshielding.[2][3]

Table 2: Predicted ¹³C NMR Data for 5-Bromo-3-(bromomethyl)-2-chlorothiophene (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 128 - 132 | Attached to chlorine; significant downfield shift due to electronegativity. |

| C3 | 135 - 140 | Attached to the bromomethyl group and adjacent to the chlorine-bearing carbon. Expected to be significantly downfield. |

| C4 | 125 - 128 | The only carbon bearing a hydrogen. Expected to be the most upfield of the ring carbons. |

| C5 | 115 - 120 | Attached to bromine. The "heavy atom effect" of bromine can lead to a more upfield shift compared to the chlorine-substituted carbon. |

| -CH₂Br | 25 - 30 | Typical range for a bromomethyl group attached to an aromatic ring. |

digraph "Predicted_NMR_Assignments" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];// Molecular structure C2 [label="C2-Cl\n(δC 128-132)", pos="0,1!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; C3 [label="C3-CH₂Br\n(δC 135-140)", pos="-1.2,0.5!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; C4 [label="C4-H\n(δC 125-128)\n(δH 7.0-7.2)", pos="-1.2,-0.5!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; C5 [label="C5-Br\n(δC 115-120)", pos="0,-1!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; S1 [label="S", pos="1,0!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; CH2 [label="-CH₂Br\n(δC 25-30)\n(δH 4.6-4.8)", pos="-2.5,1!", fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"];

// Bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; S1 -- C2; C3 -- CH2 [style=dashed]; }digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];M [label="[C₅H₄Br₂ClS]⁺\nm/z ≈ 290", style=filled]; M_minus_Br [label="[C₅H₄BrClS]⁺\nm/z ≈ 211", style=filled]; M_minus_CH2Br [label="[C₄H₂BrClS]⁺\nm/z ≈ 178", style=filled];

M -> M_minus_Br [label="- •Br"]; M -> M_minus_CH2Br [label="- •CH₂Br"]; }

Caption: Predicted primary fragmentation pathways for 5-Bromo-3-(bromomethyl)-2-chlorothiophene in EI-MS.

Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) inlet. GC-MS is preferable as it also confirms the purity of the sample.

-

Ionization: Use a standard EI source with an electron energy of 70 eV. This standard energy ensures that the fragmentation patterns are comparable to library data.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

Data Analysis:

-

Identify the molecular ion peak cluster [M]⁺.

-

Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence and number of bromine and chlorine atoms.

-

Propose structures for the major fragment ions based on logical bond cleavages.

-

If using HRMS, calculate the elemental composition for the molecular ion and key fragments to confirm their identities.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Causality in Experimental Design for IR

-

Sampling Method: For a liquid or low-melting solid, the simplest method is to acquire the spectrum of a neat thin film between two salt (e.g., NaCl or KBr) plates. For solids, an Attenuated Total Reflectance (ATR) accessory is the most common and convenient method, requiring minimal sample preparation.

-

Interpretation Focus: The key is to look for characteristic absorptions. While the "fingerprint region" (<1500 cm⁻¹) is complex, specific bands corresponding to C-H and C-X (X=halogen) bonds and aromatic ring vibrations are highly diagnostic.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~3100 | C-H stretch (aromatic) | Characteristic for C-H bonds on sp²-hybridized carbons. Expected to be a weak band. |

| 1500 - 1550 | C=C stretch (thiophene ring) | Aromatic ring stretching vibrations are typical in this region. |

| 1200 - 1250 | C-H in-plane bend | Aromatic C-H bending modes. |

| ~850 | C-H out-of-plane bend | The position is characteristic of the substitution pattern on the thiophene ring. |

| 600 - 800 | C-Cl stretch | Strong absorption typical for chloroalkanes and chloroaromatics. |

| 500 - 600 | C-Br stretch | Strong absorption for bromo-substituted compounds. |

Protocol for IR Data Acquisition (ATR Method)

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the compound onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Conclusion and Path Forward

This guide provides a comprehensive, predictive spectroscopic profile for 5-Bromo-3-(bromomethyl)-2-chlorothiophene based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis and characterization of this molecule. The ultimate validation of these predictions awaits empirical verification. It is our hope that this in-depth guide will not only facilitate the identification of this specific compound but also serve as a valuable educational tool for the spectroscopic analysis of complex heterocyclic systems.

References

-

PubChem. (n.d.). 2-Bromo-5-chlorothiophene. Retrieved January 28, 2026, from [Link]

- Maruyama, M., & Honjo, T. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 81(12), 1832-1835.

- Partanen, O., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(3), 1235-1246.

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 28, 2026, from [Link]

- IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 50-59.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 3-(Bromomethyl)-2-chlorothiophene. Retrieved January 28, 2026, from [Link]

Sources

The ¹³C NMR Fingerprint of the Thiophene Core

An In-Depth Technical Guide to the ¹³C NMR Analysis of Substituted Thiophenes

For researchers and professionals in drug development and materials science, the thiophene scaffold is a cornerstone of molecular design. Its unique electronic properties and reactivity make it a privileged structure in a vast array of applications. A fundamental understanding of its structural characteristics is paramount, and among the most powerful analytical tools for this purpose is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

This guide provides a detailed exploration of the ¹³C NMR analysis of substituted thiophenes, moving beyond a simple recitation of data to explain the underlying principles that govern the observed spectral characteristics. As a self-validating system of analysis, the principles and protocols described herein are designed to ensure robust and reliable structural elucidation.

The thiophene ring is a five-membered aromatic heterocycle. The carbons are numbered starting from the sulfur atom, with C2 and C5 being equivalent (α-carbons) and C3 and C4 being equivalent (β-carbons) in the unsubstituted parent molecule.

The broad range of chemical shifts in ¹³C NMR spectroscopy provides a sensitive window into the electronic environment of each carbon atom.[1] For the parent thiophene molecule, the α- and β-carbons are readily distinguishable. In a typical deuterated chloroform (CDCl₃) solvent, the chemical shifts are observed at approximately:

-

C2 / C5 (α-carbons): ~125.6 ppm

-

C3 / C4 (β-carbons): ~127.4 ppm

These values serve as the essential baseline from which we can understand the electronic influence of substituents. The slight difference in shielding arises from the proximity of the α-carbons to the electronegative sulfur atom.

Decoding Substituent Effects on Chemical Shifts

The introduction of a substituent onto the thiophene ring breaks its symmetry and induces significant changes in the chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are the key to mapping the molecular structure. The effect is largely predictable and depends on the electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position on the ring.

The Causality of Substituent-Induced Shifts

Substituents alter the electron density at each carbon atom through a combination of inductive and resonance (mesomeric) effects.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are strongest at the carbon directly attached to the substituent (the ipso-carbon) and decay with distance.

-

Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. EDGs (e.g., -NH₂, -OR, -CH₃) increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). Conversely, EWGs (e.g., -NO₂, -CN, -C=O) decrease electron density, causing a downfield shift (deshielding).

The interplay of these effects results in a unique ¹³C NMR fingerprint for each substituted thiophene. It has been demonstrated that the chemical shifts of ring carbons in substituted thiophenes can be correlated linearly with those of corresponding carbons in other substituted aromatic systems.[2]

Data Presentation: ¹³C NMR Chemical Shifts of Monosubstituted Thiophenes

The following table summarizes typical ¹³C NMR chemical shifts (in ppm, relative to TMS) for various 2-substituted thiophenes in CDCl₃. These values illustrate the predictable patterns of shielding and deshielding.

| Substituent (at C2) | C2 (ipso) | C3 (ortho) | C4 (meta) | C5 (para) |

| -H (Parent) | 125.6 | 127.4 | 127.4 | 125.6 |

| -CHO | 144.1 | 136.4 | 128.5 | 134.7 |

| -COCH₃ | 144.5 | 133.9 | 128.2 | 132.5 |

| -COOH | 133.8 | 127.9 | 127.9 | 133.8 |

| -CN | 108.9 | 137.9 | 127.5 | 132.5 |

| -NO₂ | 151.7 | 127.9 | 128.2 | 133.5 |

| -CH₃ | 139.9 | 126.8 | 127.0 | 125.2 |

| -OCH₃ | 167.4 | 106.9 | 125.9 | 122.9 |

| -Cl | 127.1 | 126.9 | 127.4 | 124.6 |

| -Br | 112.9 | 130.3 | 128.1 | 126.5 |

| -I | 86.5 | 137.2 | 131.2 | 127.9 |

Note: Data compiled from various sources.[3][4] Exact values may vary slightly based on solvent and concentration.

Visualization: Substituent Influence on Electron Density

The following diagram illustrates the general electronic effects of electron-donating and electron-withdrawing groups on the carbon atoms of the thiophene ring.

Step-by-Step Methodology

-

Sample Preparation (The Foundation):

-

Analyte: Accurately weigh 10-20 mg of the purified substituted thiophene. The required mass depends on the compound's molecular weight and the spectrometer's sensitivity.

-

Solvent: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice due to its low cost and volatility. [3][5]For less soluble compounds, DMSO-d₆ or acetone-d₆ can be used.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. Its signal is defined as 0.0 ppm, providing a reliable calibration point. [1] * Final Volume: Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (The Experiment):

-

Instrument Tuning: Before acquisition, the spectrometer must be tuned to the correct frequency for ¹³C in the specific probe and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Pulse Program: A standard inverse-gated proton decoupling sequence is typically used. This method provides a decoupled spectrum (one peak per carbon) while mitigating the variable signal enhancement from the Nuclear Overhauser Effect (NOE), which is crucial for comparing peak intensities.

-

Key Parameters:

-

Spectral Width: Ensure the spectral width is large enough to encompass all expected signals (typically 0 to 200 ppm).

-

Acquisition Time: A longer acquisition time results in better resolution.

-

Relaxation Delay (D1): This is a critical parameter. A delay of 2-5 seconds is often sufficient to allow most carbon nuclei to relax, which is important for accurate integration, especially for quaternary carbons which have long relaxation times.

-

Number of Scans: The number of scans is increased until an adequate signal-to-noise ratio is achieved. This can range from hundreds to thousands of scans depending on the sample concentration.

-

-

-

Data Processing (The Interpretation):

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.

-

Peak Assignment: The final, critical step involves assigning each peak to a specific carbon in the molecule. This is a deductive process using the principles of substituent effects, data from tables, and, if necessary, complementary data from proton-coupled spectra or advanced 2D NMR techniques like HSQC and HMBC. [6][7]

-

Conclusion

The ¹³C NMR analysis of substituted thiophenes is a robust and highly informative technique. By understanding the foundational chemical shifts of the parent ring and the predictable electronic effects of various substituents, researchers can confidently elucidate the structure of novel thiophene derivatives. A systematic approach, combining high-quality data acquisition with a logical interpretation of chemical shifts and coupling constants, provides a self-validating pathway to accurate structural assignment, accelerating research and development in medicine and materials science.

References

-

Coefficients of the contribution of substituents to the 13 C chemical shifts. ResearchGate. Available at: [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]

-

13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Oxford Academic. Available at: [Link]

-

C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Supplementary Information for Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. The Royal Society of Chemistry. Available at: [Link]

-

Measurements of J(C,H)-couplings. University College London. Available at: [Link]

-

2-Octyl thiophene based three ring mesogens: solid state 13C NMR and XRD investigations. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Indian Academy of Sciences. Available at: [Link] -

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Heteronuclear coupling. University of Sheffield. Available at: [Link]

-

13C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. ResearchGate. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. The Royal Society of Chemistry. Available at: [Link]

-

2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health. Available at: [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]

-

Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available at: [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

Sources

Structural Determination of Functionalized Thiophene Derivatives: From Crystal Engineering to Refinement Strategies

Executive Summary

This technical guide addresses the specific crystallographic challenges associated with functionalized thiophene derivatives. Thiophenes are ubiquitous in two distinct high-value fields: organic electronics (where they serve as the backbone for conjugated polymers and oligomers like P3HT) and medicinal chemistry (where they act as bioisosteres for phenyl rings).[1]

For the structural scientist, these molecules present unique hurdles:

-

Rotational Disorder: The "Thiophene Flip" (180° rotational disorder) is a frequent refinement pitfall due to the similar electron density profiles of the sulfur atom and the C=C bond.

-

Weak Intermolecular Forces: The packing is often driven by subtle Sulfur-Sulfur (S···S) and C-H···S interactions, which are critical for charge transport but difficult to model without high-resolution data.

-

Solubility vs. Crystallinity: Functionalization with long alkyl chains (to improve solubility) often impedes the growth of diffraction-quality single crystals.

This guide provides a validated workflow for designing, growing, and refining these structures.

Section 1: Molecular Design & Crystal Engineering

The Thiophene Bioisostere in Drug Design

In medicinal chemistry, thiophene is often swapped for a benzene ring to alter metabolic stability or electronic properties without significantly changing steric bulk.

-

Electronic Modulation: Thiophene is electron-rich (π-excessive) compared to benzene. This alters the pKa of adjacent amines and changes the electrostatic potential surface, potentially improving binding affinity in pockets where benzene fails.

-

Metabolic Hotspots: The sulfur atom is prone to oxidation (S-oxidation), and the 2- and 5-positions are metabolically active. Crystal structures are essential to verify if the thiophene orientation in the active site matches the intended design (e.g., avoiding steric clashes with the sulfur lone pairs).

Packing Motifs in Organic Electronics

For functionalized oligothiophenes (used in OFETs/OLEDs), the crystal lattice determines the charge transport mobility.[1]

-

Herringbone Packing: Common in unsubstituted thiophenes (edge-to-face interactions). This is often undesirable for charge transport as it limits orbital overlap.

-

-

-

S···S Interactions: These "chalcogen bonds" can lock planar conformations, reducing reorganization energy during charge transfer.

Section 2: Crystallization Strategies for "Greasy" Thiophenes

Thiophene derivatives, particularly those functionalized for electronics, often bear long alkyl chains (hexyl, octyl, dodecyl) to ensure solubility in organic solvents. These chains add entropic freedom that fights against orderly crystal lattice formation.

Solvent Selection Matrix

Standard recrystallization often yields amorphous powders for these derivatives. A polarity-matched diffusion strategy is required.

| Solvent System | Role | Application |

| Chlorobenzene / Methanol | High-boiling solvent / Anti-solvent | Ideal for larger oligothiophenes (3T, 4T, 6T) that require high temperatures to dissolve.[1] |

| Toluene / Acetonitrile | Aromatic stacking / Polar precipitant | Promotes |

| THF / Hexane | General solvent / Non-polar anti-solvent | Good for thiophene-based drug intermediates; rapid screening.[1] |

| Dichloromethane (DCM) | Avoid if possible | Highly volatile; evaporates too fast, causing twinning. Use only in sealed vapor diffusion chambers. |

Protocol: Vapor Diffusion for Alkylated Thiophenes

-

Step 1: Dissolve 5-10 mg of the derivative in the minimum amount of "Good Solvent" (e.g., Chlorobenzene) in a small vial (inner vial). Heat if necessary to ensure no seed nuclei remain.

-

Step 2: Place the open inner vial inside a larger jar (outer vessel) containing the "Anti-Solvent" (e.g., Methanol).[1]

-

Step 3: Cap the outer jar tightly.

-

Step 4: Critical Step: Place the setup in a vibration-free zone with stable temperature. For thiophenes, slower is better. If crystals form in <24 hours, they are likely twinned. Aim for 3-7 days.

Section 3: Data Collection & Refinement Strategies

The most distinct challenge in thiophene crystallography is the Orientational Disorder (Rotational Disorder).

The "Thiophene Flip"

Because the thiophene ring is a 5-membered ring where the S atom and the C=C bond have similar spatial requirements, the ring can orient in two positions rotated by ~180° about the C2-C5 axis.

-

Symptom: In the electron density map, the sulfur atom appears elongated or "cigar-shaped" (high anisotropic displacement parameters). The C3 and C4 carbons may also look smeared.

-

False Minima: If uncorrected, the refinement will settle into a local minimum with high R-factors (>7%) and residual electron density peaks ("ghost peaks") near the C=C bond.

Refinement Workflow (SHELXL)

Do not ignore the disorder. Use the following logic to model it explicitly.

Figure 1: Decision tree for identifying and refining thiophene ring disorder using SHELXL.

Key SHELX Commands for Thiophenes:

-

PART 1 / PART 2: Assign the major component atoms to PART 1 and the minor (flipped) atoms to PART 2.

-

FVAR (Free Variable): Link the occupancy of PART 1 to 21.000 (variable 2) and PART 2 to -21.000 (1 - variable 2).

-

EADP: If the disorder is severe and atoms overlap closely, constrain their thermal parameters to be identical (e.g., EADP S1 S1').

-

SAME / SADI: Restrain the bond lengths of the disordered minor component to match the major component or a standard thiophene geometry.

Section 4: Structural Analysis & Structure-Property Relationships

Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions.

Sulfur-Sulfur (S···S) Interactions

In functionalized thiophenes, S···S contacts are often shorter than the sum of van der Waals radii (3.60 Å). These are directional and classified into two types:

-

Type I (Symmetrical):

. Generally dispersive forces; dictates crystal packing density. -

Type II (Directional):

. This is a true chalcogen bond (n ->

Analysis Checklist

When reporting the crystal structure of a thiophene derivative, ensure you extract and tabulate the following:

| Parameter | Metric | Significance |

| Planarity | Torsion angle between rings | Determines effective conjugation length. < 20° usually implies good |

| Centroid-to-Centroid distance | < 3.8 Å indicates strong interaction. Critical for conductivity. | |

| Shortest S···S Contact | Distance (Å) | Compare to vdW sum (3.6 Å). Shorter = stronger interaction network. |

| Herringbone Angle | Angle between molecular planes | High angles (>50°) inhibit charge transport; low angles (co-facial) promote it. |

References

- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Fundamental principles of packing and synthons).

- Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Authoritative text on organic crystal packing energetics).

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

- Müller, P., et al. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. (Standard guide for handling disorder like the thiophene flip).

-

Pang, Y., et al. (2013). "Molecular evidence for the intermolecular S[2]···S interaction in the surface molecular packing motifs of a fused thiophene derivative". Chemical Communications. [Link]

-

Bhurat, V., et al. (2025).[3][4] "Straightforward Synthesis of Thiophene Bioisosteres...". Molbank. [Link][5]

Sources

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular evidence for the intermolecular S···S interaction in the surface molecular packing motifs of a fused thiophene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Controlled Directional Crystallization of Oligothiophenes Using Zone Annealing of Preseeded Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-3-(bromomethyl)-2-chlorothiophene (CAS 1185727-35-8)

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1185727-35-8, identified as 5-Bromo-3-(bromomethyl)-2-chlorothiophene. This document delves into its chemical properties, plausible synthetic routes, and analytical characterization methods. Furthermore, it contextualizes the significance of this molecule as a potential impurity in the synthesis of the antifungal agent Tioconazole, referred to as "Tioconazole Impurity Y" or "Tioconazole Related Compound C". This guide is intended to be a valuable resource for researchers in synthetic chemistry and professionals in the pharmaceutical industry involved in drug development and quality control.

Introduction

5-Bromo-3-(bromomethyl)-2-chlorothiophene is a halogenated thiophene derivative that serves as a versatile chemical intermediate. Its structural features, including the reactive bromomethyl group and multiple halogen substitutions on the thiophene ring, make it a valuable building block for the synthesis of more complex molecules. A significant aspect of its relevance in the scientific community is its identification as a process-related impurity in the manufacturing of Tioconazole, a widely used antifungal medication.[1][2] Understanding the properties and formation of such impurities is critical for ensuring the safety and efficacy of pharmaceutical products.[3]

Chemical Identity

-

CAS Number: 1185727-35-8

-

Systematic IUPAC Name: 5-Bromo-3-(bromomethyl)-2-chlorothiophene

-

Synonyms: Tioconazole Impurity Y, Tioconazole Related Compound C[4]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-3-(bromomethyl)-2-chlorothiophene is presented in the table below. These properties are derived from computational models and data available for structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂ClS | [5] |

| Molecular Weight | 290.40 g/mol | [5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water. | Inferred |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [6] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic approach involves the radical bromination of the methyl group of a suitable precursor, 5-bromo-2-chloro-3-methylthiophene. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[7][8]

Caption: Proposed synthesis of 5-Bromo-3-(bromomethyl)-2-chlorothiophene.

Illustrative Experimental Protocol

The following is a representative experimental protocol based on similar reactions found in the literature.[7][8]

-

Reaction Setup: To a solution of 5-bromo-2-chloro-3-methylthiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.05-1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The primary mode of reactivity for 5-Bromo-3-(bromomethyl)-2-chlorothiophene is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is a potent alkylating agent, readily reacting with various nucleophiles such as alcohols, phenols, amines, and thiols to form new carbon-heteroatom bonds.[9] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Analytical Characterization

The structural elucidation of 5-Bromo-3-(bromomethyl)-2-chlorothiophene can be achieved using a combination of standard spectroscopic techniques. The expected spectral data are inferred from its structure and data available for analogous compounds.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 4.5 - 4.8 | Singlet | The two protons of the bromomethyl group (-CH₂Br). |

| ¹H | ~ 7.0 - 7.3 | Singlet | The single proton on the thiophene ring. |

| ¹³C | ~ 25 - 30 | - | Carbon of the bromomethyl group (-CH₂Br). |

| ¹³C | ~ 115 - 140 | - | Four carbons of the thiophene ring. The exact shifts will depend on the substitution pattern. |

Mass Spectrometry (MS)

In mass spectrometry, 5-Bromo-3-(bromomethyl)-2-chlorothiophene is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms and one chlorine atom. The major fragments would likely arise from the loss of a bromine radical from the bromomethyl group.

| Fragment | Expected m/z | Notes |

| [M]⁺ | 288, 290, 292, 294 | Molecular ion with characteristic isotopic pattern for Br₂, Cl. |

| [M-Br]⁺ | 209, 211, 213 | Loss of a bromine atom from the bromomethyl group. |

| [C₅H₃BrClS]⁺ | 210, 212, 214 | Fragment corresponding to the thiophene ring. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-H stretch (aromatic) | 3050 - 3150 | Proton on the thiophene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Protons of the bromomethyl group. |

| C=C stretch (aromatic) | 1400 - 1600 | Thiophene ring vibrations. |

| C-Br stretch | 500 - 600 | Carbon-bromine bond vibration. |

| C-Cl stretch | 600 - 800 | Carbon-chlorine bond vibration. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of Tioconazole and its impurities.[14][15] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at an appropriate wavelength. Such methods are crucial for the quantification of "Tioconazole Impurity Y" in the final drug substance.

Context as a Pharmaceutical Impurity (Tioconazole Impurity Y)

Overview of Tioconazole

Tioconazole is an imidazole antifungal agent used in the treatment of fungal and yeast infections.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[16] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.[16]

Potential Formation Pathways of Impurity Y

The formation of 5-Bromo-3-(bromomethyl)-2-chlorothiophene as an impurity in Tioconazole is likely a result of side reactions during the synthesis of the active pharmaceutical ingredient. One of the key steps in Tioconazole synthesis is the alkylation of an imidazole derivative with a substituted thenyl halide. If the starting materials for the synthesis of the thenyl halide are not pure, or if side reactions occur during its synthesis, "Impurity Y" could be carried through to the final product.

Caption: Potential formation pathway of Tioconazole Impurity Y.

Regulatory Perspective on Pharmaceutical Impurities

Regulatory bodies such as the U.S. Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent guidelines for the control of impurities in drug substances.[3][17] The presence of impurities can affect the safety and efficacy of a drug. Therefore, it is mandatory to identify, quantify, and control impurities within specified limits. The availability of a reference standard for "Tioconazole Impurity Y" is essential for the validation of analytical methods and for routine quality control of Tioconazole.

Commercial Availability

5-Bromo-3-(bromomethyl)-2-chlorothiophene (CAS 1185727-35-8) is available from several chemical suppliers that specialize in pharmaceutical reference standards, building blocks, and fine chemicals. Researchers and manufacturers can source this compound for use in research and development, as well as for analytical method validation.

Conclusion

5-Bromo-3-(bromomethyl)-2-chlorothiophene is a key chemical entity with dual significance as a synthetic intermediate and a pharmaceutical impurity. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its analytical characterization. For professionals in the pharmaceutical industry, a thorough understanding of this and other impurities is paramount for the development of safe, effective, and compliant drug products.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. uspnf.com [uspnf.com]

- 4. store.usp.org [store.usp.org]

- 5. 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1389314-98-0|Methyl 5-Bromo-3-chloro-2-thiophene carboxylate|BLD Pharm [bldpharm.com]

- 7. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR [m.chemicalbook.com]

- 12. 2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Bromo-2-chlorothiophene [webbook.nist.gov]

- 14. waters.com [waters.com]

- 15. researchgate.net [researchgate.net]

- 16. Tioconazole | C16H13Cl3N2OS | CID 5482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions on 3-(Bromomethyl)thiophene Derivatives

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and advanced materials.[][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[2] The functionalization of the thiophene core is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the most versatile starting materials for this purpose is 3-(bromomethyl)thiophene.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions on 3-(bromomethyl)thiophene and its derivatives. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for various nucleophiles, and offer insights into the characterization and potential challenges of these essential transformations.

Mechanistic Principles & Reactivity Analysis

The high reactivity of the bromomethyl group at the 3-position of the thiophene ring is analogous to that of a benzyl bromide.[3] This reactivity is primarily attributed to the ability of the adjacent aromatic thiophene ring to stabilize the transition state during nucleophilic substitution.[3] The reaction can, in principle, proceed through two distinct pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

The Predominant SN2 Pathway

For most common nucleophiles, the reaction of 3-(bromomethyl)thiophene proceeds via a concerted SN2 mechanism.[3] This pathway involves a backside attack by the nucleophile on the electrophilic methylene carbon, leading to the simultaneous displacement of the bromide leaving group.[4]

Key Characteristics of the SN2 Reaction:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate [3-(bromomethyl)thiophene] and the nucleophile (second-order kinetics).[4]

-

Stereochemistry: If the methylene carbon were chiral, the reaction would proceed with an inversion of configuration.[4]

-

Transition State: The reaction proceeds through a high-energy, trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The thiophene ring helps to stabilize this transition state through π-system delocalization, lowering the activation energy and accelerating the reaction.[3] This is a critical factor contributing to the substrate's high reactivity, similar to the "benzylic effect" observed in SN2 reactions of benzyl halides.[5][6]

Caption: Generalized SN2 mechanism on 3-(bromomethyl)thiophene.

The Plausible SN1 Pathway

Under conditions that favor carbocation formation—such as with very weak nucleophiles or in polar, protic solvents—an SN1 mechanism may compete. This pathway involves a two-step process:

-

Rate-determining formation of a "thiobenzyl" carbocation intermediate.

-

Rapid attack of the nucleophile on the carbocation.

The thiophene ring can effectively stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible. However, for the protocols described herein, which utilize strong to moderate nucleophiles in polar aprotic solvents, the SN2 mechanism is the operative pathway.[3]

Core Application Protocols

The following protocols are designed to be robust starting points for the synthesis of diverse 3-substituted thiophene derivatives. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

General Experimental Workflow

The overall process, from reaction setup to final product analysis, follows a standardized workflow. This systematic approach ensures reproducibility and high purity of the final compounds.

Caption: Standard workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of 3-(Azidomethyl)thiophene (N-Nucleophile)

The introduction of an azide moiety provides a versatile chemical handle for subsequent transformations, such as reduction to a primary amine or participation in "click" chemistry reactions.[7]

-

Materials:

-

3-(bromomethyl)thiophene (1.0 eq, e.g., 1.0 g, 5.65 mmol)

-

Sodium azide (NaN₃) (1.2 eq, e.g., 0.44 g, 6.78 mmol)

-

Anhydrous Dimethylformamide (DMF) (10 mL)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)thiophene (1.0 g, 5.65 mmol).

-

Dissolve the substrate in anhydrous DMF (10 mL).

-

Carefully add sodium azide (0.44 g, 6.78 mmol) to the solution. Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free and highly reactive.

-

Stir the reaction mixture at room temperature (20-25 °C) for 12 hours.[3]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into water (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL). Causality: The brine wash helps to remove residual DMF and water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary to obtain pure 3-(azidomethyl)thiophene.

-

Protocol 2: Synthesis of 3-(Piperidin-1-ylmethyl)thiophene (N-Nucleophile)

This protocol details the reaction with a secondary amine, a common transformation in the synthesis of biologically active molecules.[7]

-

Materials:

-

3-(bromomethyl)thiophene (1.0 eq)

-

Piperidine (2.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 3-(bromomethyl)thiophene (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq). Causality: K₂CO₃ acts as a base to neutralize the HBr that is formed as a byproduct of the reaction between the amine and any trace HBr or upon potential side reactions, preventing the formation of the unreactive ammonium salt of the nucleophile.

-

Add piperidine (2.2 eq) to the suspension. An excess of the amine is used to ensure the reaction goes to completion.

-

Stir the mixture at room temperature overnight or heat to 50-60 °C for 2-6 hours to accelerate the reaction.[7]

-

Monitor the reaction by TLC.

-

Upon completion, filter off the solid K₂CO₃ and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify by column chromatography if needed.

-

Protocol 3: Synthesis of 3-(Methoxymethyl)thiophene (O-Nucleophile)

This protocol illustrates the formation of an ether linkage using an alkoxide nucleophile.

-

Materials:

-

3-(bromomethyl)thiophene (1.0 eq)

-

Sodium methoxide (NaOMe) (1.5 eq)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

-

Step-by-Step Procedure:

-

Dissolve 3-(bromomethyl)thiophene (1.0 eq) in anhydrous methanol.

-

Carefully add sodium methoxide (1.5 eq) portion-wise at 0 °C. Causality: The reaction is often initiated at a lower temperature to control any potential exotherm.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction with a small amount of water.

-

Remove the bulk of the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the layers, and extract the aqueous phase with more diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

-

Product Characterization

Proper characterization of the synthesized derivatives is crucial for validating the success of the reaction. The following table summarizes the expected spectroscopic data for the products from the protocols above.

| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 3-(Azidomethyl)thiophene |  | ~7.3 (m, 1H), ~7.1 (m, 2H), ~4.4 (s, 2H, -CH₂N₃) | ~140, ~128, ~126, ~122 (Thiophene C), ~50 (-CH₂N₃) | ~2100 (strong, sharp N₃ stretch) |

| 3-(Piperidin-1-ylmethyl)thiophene |  | ~7.2 (m, 1H), ~7.0 (m, 2H), ~3.6 (s, 2H, -CH₂N-), ~2.4 (t, 4H, piperidine), ~1.6 (m, 4H, piperidine), ~1.4 (m, 2H, piperidine) | ~140, ~128, ~125, ~121 (Thiophene C), ~58 (-CH₂N-), ~54 (piperidine), ~26 (piperidine), ~24 (piperidine) | ~2930, ~2850 (C-H stretch) |

| 3-(Methoxymethyl)thiophene |  | ~7.3 (m, 1H), ~7.1 (m, 2H), ~4.5 (s, 2H, -CH₂O-), ~3.4 (s, 3H, -OCH₃) | ~140, ~128, ~126, ~122 (Thiophene C), ~70 (-CH₂O-), ~58 (-OCH₃) | ~1100 (C-O stretch) |

Note: The spectral data provided are estimations based on standard chemical shift and frequency tables. Actual values may vary.[8]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated nucleophile (e.g., moisture).3. Poor quality starting material. | 1. Increase reaction time or gently heat the mixture.2. Use anhydrous solvents and fresh, high-purity nucleophiles.3. Verify the purity of 3-(bromomethyl)thiophene by NMR. |

| Formation of Multiple Products | 1. Over-alkylation (e.g., with primary amines).2. Side reactions (e.g., elimination).3. Impurities in starting materials. | 1. Use a large excess of the amine nucleophile to favor mono-alkylation.[9]2. Use a non-nucleophilic base and moderate temperatures.3. Purify starting materials before use. |

| Low Yield after Work-up | 1. Product is water-soluble.2. Emulsion formation during extraction.3. Product degradation on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction to salt out the product.2. Add brine to break the emulsion; filter through celite if necessary.3. Use a different stationary phase (e.g., alumina) or purify by distillation if the product is volatile. |

Conclusion

Nucleophilic substitution on 3-(bromomethyl)thiophene is a powerful and reliable strategy for the synthesis of functionalized thiophene derivatives. The benzylic-like reactivity of the substrate allows for the use of a wide variety of nucleophiles under generally mild conditions. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these critical synthetic transformations.

References

- A Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(Bromomethyl)thiophene. Benchchem.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.

- Nucleophilic Substitution of Thiophene Derivatives.

- 3-bromothiophene. Organic Syntheses Procedure.

- Thiophene Synthesis Services. BOC Sciences.

- Thiophene: Bromin

- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace.

- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor

- 3-thenyl bromide. Organic Syntheses Procedure.

- Thiophene synthesis. Organic Chemistry Portal.

- Synthesis, Characterization of thiophene derivatives and its biological applic

- Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene. Benchchem.

- Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

- The SN2 Reaction Mechanism. Master Organic Chemistry.

- On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1.

- Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Synthesis and Characterization of New 3-Substituted Thiophene Copolymers.

- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.

- Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry.

- Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.

- Amines as Nucleophiles. Chemistry LibreTexts.

- Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry.

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.

- Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. Benchchem.

- multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.

- Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects.

- Experiment 7 — Nucleophilic Substitution.

- Effect of Allylic Groups on SN2 Reactivity.

- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online.

- N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry.

Sources

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journalwjarr.com [journalwjarr.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Troubleshooting & Optimization

Preventing dehalogenation in palladium-catalyzed thiophene reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed thiophene reactions. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to common challenges encountered in the lab. Thiophenes are invaluable heterocyclic building blocks, but their unique electronic properties can often lead to frustrating side reactions, most notably dehalogenation.

This resource moves beyond simple protocols. Here, we will dissect the causality behind these experimental challenges and provide validated strategies to ensure your cross-coupling reactions are clean, efficient, and reproducible.

Understanding the Challenge: Why Dehalogenation Plagues Thiophene Couplings

Before troubleshooting, it's crucial to understand the enemy. Dehalogenation, or hydrodehalogenation, is a reductive process where the halogen atom on your thiophene starting material is replaced by a hydrogen atom. This unwanted side reaction consumes your valuable substrate and catalyst, leading to low yields and complex purification challenges.

The core issue often lies in the generation of a palladium hydride (Pd-H) species within the catalytic cycle. This species can react with the halothiophene in a competing pathway to the desired cross-coupling, leading to the dehalogenated byproduct. The formation of this Pd-H intermediate can be influenced by several factors, including the base, solvent, and even trace impurities.

Below is a diagram illustrating the competition between the productive cross-coupling pathway and the deleterious dehalogenation pathway.

Caption: Competing catalytic pathways in thiophene cross-coupling.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during experimental work.

Q1: My halothiophene starting material is being consumed, but I'm seeing very little desired product and a large amount of the dehalogenated thiophene. What's the most likely cause?

This is a classic symptom of the dehalogenation side reaction outcompeting your desired cross-coupling. The primary suspects are your choice of base and the presence of proton sources. Strong bases, especially those with available β-hydrogens like sodium tert-butoxide (NaOtBu), can facilitate the formation of palladium hydride species that lead to dehalogenation.[1][2] Additionally, trace amounts of water in your solvent or reagents can serve as a proton source.[3]

Q2: Which type of palladium catalyst and ligand combination is best for suppressing dehalogenation with thiophenes?

Your choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination—the final, product-forming step in the desired catalytic cycle.[4] By making this step faster, you give the catalyst less time to engage in undesired side reactions.

Consider moving away from older, general-purpose catalysts like Pd(PPh₃)₄ and exploring more modern, specialized systems.[5]

-

Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk helps to promote the desired coupling.

-

N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature NHC ligands, are exceptionally stable and highly active.[6][7] They have shown great success in the arylation of thiophenes, often providing high selectivity and yields.[7][8][9]

Q3: How does the position of the halogen on the thiophene ring (2- vs. 3-position) affect the likelihood of dehalogenation?

The position of the halogen matters significantly due to the electronic nature of the thiophene ring. 2-Halothiophenes are generally more susceptible to dehalogenation than their 3-halo counterparts. This is because the C2 position is more electron-deficient, making the C-X bond more reactive towards pathways like oxidative addition, but also potentially more susceptible to certain reductive side reactions. Careful optimization of reaction conditions is especially critical when working with 2-halothiophenes.

Q4: Can my choice of solvent influence the amount of dehalogenation?

Absolutely. The solvent plays a multifaceted role by affecting catalyst stability, reagent solubility, and reaction rates.[10][11] Some researchers have observed that solvents like dioxane and DMF may promote more dehalogenation compared to less polar solvents like toluene.[5] It is crucial to use high-purity, anhydrous solvents, as contaminants can poison the catalyst or act as proton sources.[11]

Troubleshooting Guide: A Systematic Approach

When facing experimental issues, a systematic approach is key. Use the table below to diagnose symptoms, understand the probable causes, and implement corrective actions.

| Symptom Observed | Probable Cause(s) | Recommended Actions & Explanations |

| High Dehalogenation (>20%) | 1. Base is too strong or is a proton source: Strong alkoxide bases (e.g., NaOtBu) can generate Pd-H species.[1][2] | 1a. Switch to a weaker, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives. They are less likely to participate in protonolysis. 1b. Use a base without β-hydrogens if a strong base is required for your specific transformation. |

| 2. Presence of water/protons: Trace water in solvents or reagents is a common culprit.[3] | 2. Ensure rigorously anhydrous conditions. Use freshly distilled, high-purity solvents. Dry reagents in a vacuum oven if necessary. Consider adding molecular sieves to the reaction. | |

| Low or No Conversion | 1. Inefficient Catalyst System: The chosen ligand may not be optimal for the specific thiophene substrate. | 1a. Screen a panel of ligands. Start with bulky, electron-rich phosphines (e.g., XPhos, SPhos) or robust NHC-based precatalysts (e.g., PEPPSI-IPr).[7] 1b. Use a precatalyst. Modern precatalysts ensure efficient generation of the active Pd(0) species, which can be a challenge with older sources like Pd(OAc)₂.[12] |

| 2. Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | 2. Incrementally increase the temperature. Monitor the reaction by TLC or LC-MS to find the sweet spot where product formation is maximized without significantly increasing dehalogenation. Microwave heating can sometimes improve kinetics and reduce side reactions.[5] | |

| Reaction is Slow & Yields Dehalogenated Product | 1. Reductive elimination is slow: The final step to form the product is the rate-limiting step, allowing time for side reactions. | 1. Employ a bulkier, more electron-donating ligand. Ligands like those developed by Buchwald are specifically designed to accelerate reductive elimination.[4] This is often the most effective solution. |

| 2. Transmetalation is slow (for Suzuki/Stille): The transfer of the organometallic partner to the palladium center is sluggish. | 2. Consider additives. For Stille couplings, a copper(I) co-catalyst can sometimes accelerate transmetalation, which in turn can outcompete dehalogenation.[5] For Suzuki couplings, ensure your boronic acid is of high quality and the base is appropriate to form the active boronate species. |

Validated Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol is optimized to minimize dehalogenation by employing a modern catalyst system and carefully selected conditions.

Objective: To couple 2-bromothiophene with phenylboronic acid.

Materials:

-

2-Bromothiophene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

-

Toluene (5 mL), anhydrous

-

Argon atmosphere

Step-by-Step Methodology:

-

Preparation: Add the K₃PO₄ to a flame-dried reaction flask equipped with a magnetic stir bar. Heat the flask under high vacuum for 10 minutes and then backfill with argon.

-

Reagent Addition: To the flask, add the SPhos Pd G3 precatalyst, phenylboronic acid, and 2-bromothiophene under a positive pressure of argon.

-

Solvent Addition: Add the anhydrous toluene via syringe.

-

Degassing (Optional but Recommended): While maintaining an argon atmosphere, bubble argon through the stirred solution for 5-10 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Seal the flask and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylthiophene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: Purification of Brominated Thiophene Isomers

Welcome to the technical support center for the purification of brominated thiophene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical building blocks. Brominated thiophenes are essential precursors in the synthesis of a wide range of pharmaceuticals and organic electronic materials. However, their purification, particularly the separation of positional isomers, presents significant challenges due to their similar physicochemical properties.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired purity.

Understanding the Challenge: Why Are Brominated Thiophene Isomers Difficult to Separate?

The primary difficulty in separating brominated thiophene isomers, such as 2-bromothiophene and 3-bromothiophene, or the various dibromo- and tribromothiophene isomers, stems from their very similar physical and chemical properties. These include:

-

Close Boiling Points: Positional isomers of brominated thiophenes often have boiling points that are only a few degrees apart, making separation by fractional distillation challenging.

-

Similar Polarity: The position of the bromine atom(s) on the thiophene ring can result in only minor differences in the overall molecular polarity and dipole moment. This leads to similar retention times in chromatography.

-

Co-crystallization: During crystallization, the similar shapes and sizes of the isomers can lead to the formation of mixed crystals, hindering purification by this method.

This guide will provide strategies to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Fractional Distillation

Q1: I'm trying to separate 2-bromothiophene and 3-bromothiophene by fractional distillation, but I'm getting poor separation. What can I do?

A1: This is a common and significant challenge due to the very close boiling points of these isomers.

| Isomer | Boiling Point (°C) |

| 2-Bromothiophene | 153.5 |

| 3-Bromothiophene | 150-158 |

Troubleshooting Steps:

-

Increase Column Efficiency: A standard distillation setup is often insufficient. You need a fractionating column with a high number of theoretical plates. Consider using a Vigreux column, or for even better separation, a packed column (e.g., with Raschig rings or metal sponges). The longer the column, the higher the number of theoretical plates, but be mindful of increased hold-up volume.

-

Optimize the Reflux Ratio: A high reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) is crucial. A higher reflux ratio allows for more vaporization-condensation cycles, leading to better separation. Start with a high reflux ratio and slowly decrease it to find the optimal balance between separation efficiency and distillation time.

-

Slow and Steady Distillation Rate: Distill the mixture very slowly to allow the vapor-liquid equilibrium to be established at each theoretical plate. Rapid heating will lead to flooding of the column and poor separation.

-

Vacuum Distillation: While the boiling points are high, reducing the pressure can sometimes improve separation by increasing the relative volatility of the components.[3] Experiment with a moderate vacuum to see if it enhances the separation.

-

Consider a Spinning Band Distillation System: For very difficult separations of close-boiling liquids, a spinning band distillation apparatus provides a very high number of theoretical plates and can be highly effective, albeit it is a more specialized piece of equipment.

Logical Workflow for Fractional Distillation Optimization

Caption: Decision tree for troubleshooting fractional distillation.

Column Chromatography

Q2: My brominated thiophene isomers are co-eluting on my silica gel column. How can I improve the separation?

A2: Co-elution is a frequent issue due to the similar polarities of the isomers.[4] Here’s how to approach this problem systematically:

Troubleshooting Steps:

-

Solvent System Optimization (TLC is your best friend):

-

Start with a non-polar eluent: Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or toluene) in small increments.[5]

-

Test a range of solvent systems: Don't be afraid to try different solvent combinations. Sometimes a less conventional mixture will provide the necessary selectivity. For example, a hexane/toluene gradient can be effective for separating aromatic isomers.

-

Aim for a low Rf value: For preparative chromatography, you want your target compounds to have a low Rf on the TLC plate (ideally between 0.15 and 0.3) to ensure good separation on the column.

-

Visualization: Brominated thiophenes are often UV active, so they can be visualized under a UV lamp.[6] Staining with potassium permanganate or iodine can also be effective.[4][6]

-

-

Column Parameters:

-

Increase Column Length and Decrease Diameter: A long, thin column generally provides better resolution than a short, wide one.

-

Use High-Quality Silica: Ensure you are using high-purity silica gel with a small and uniform particle size.

-

Packing: A well-packed column is essential. Any channels or cracks will lead to poor separation.

-

-

Loading and Elution:

-

Dry Loading: For difficult separations, dry loading the sample onto a small amount of silica gel and then adding it to the top of the column can improve resolution compared to liquid loading.[7]

-

Gradient Elution: A shallow solvent gradient can be very effective in separating closely eluting compounds. Start with a very non-polar mobile phase and slowly increase the polarity.

-

Experimental Protocol: General Column Chromatography for Dibromothiophene Isomers

-

TLC Analysis: Develop a solvent system that gives good separation of the isomers on a TLC plate. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the column.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-